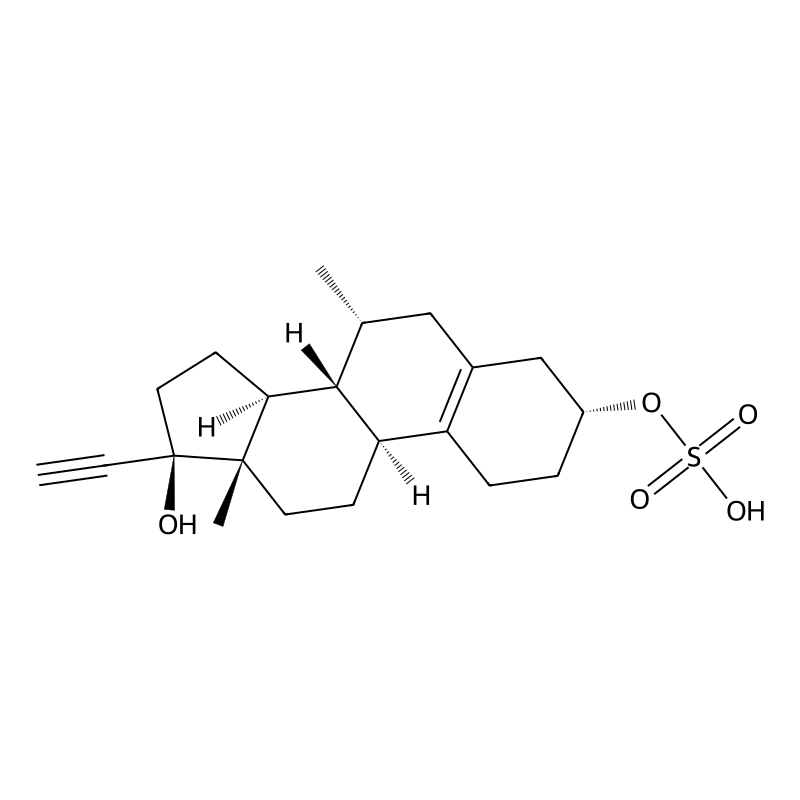3|A-Sulfooxy Tibolone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
3|A-Sulfooxy Tibolone is a synthetic steroid compound derived from tibolone, which is primarily used in hormone replacement therapy for menopausal symptoms. The compound features a sulfooxy group, enhancing its solubility and biological activity. Tibolone itself is a selective tissue estrogenic activity modulator, exhibiting estrogenic, progestogenic, and androgenic properties based on its metabolism into various active metabolites. The sulfooxy modification is believed to influence its pharmacokinetics and tissue-selective effects, making it a subject of interest in pharmacological research.
- Metabolism: Upon administration, 3|A-Sulfooxy Tibolone is metabolized primarily in the liver by cytochrome P450 enzymes. This metabolism produces three major metabolites: 3 alpha-hydroxy-tibolone and 3 beta-hydroxy-tibolone (both exhibiting estrogenic effects), and the Delta(4)-isomer (which has progestogenic and androgenic effects) .
- Sulfation: The presence of the sulfooxy group allows for sulfation reactions, which can modify the compound's pharmacological profile and enhance its solubility in biological fluids .
- Receptor Binding: The compound interacts with estrogen receptors, influencing gene expression related to reproductive and metabolic processes. The unique sulfooxy modification may alter binding affinity compared to non-sulfated tibolone .
3|A-Sulfooxy Tibolone exhibits a range of biological activities, largely attributed to its metabolites:
- Estrogenic Effects: The 3 alpha- and 3 beta-hydroxy metabolites activate estrogen receptors in target tissues such as bone and brain, contributing to bone density preservation and alleviation of menopausal symptoms .
- Progestogenic Effects: The Delta(4)-isomer acts on progesterone receptors, influencing uterine health without stimulating endometrial proliferation .
- Androgenic Effects: Some metabolites exhibit androgenic activity, which can enhance libido and improve mood in postmenopausal women .
The synthesis of 3|A-Sulfooxy Tibolone can be accomplished through several methods:
- Chemical Modification of Tibolone: The compound can be synthesized by introducing a sulfooxy group onto the tibolone structure through sulfation reactions using sulfur trioxide-pyridine complexes or chlorosulfonic acid .
- Biotransformation: Enzymatic approaches using sulfotransferases can also be employed to selectively introduce the sulfooxy group onto tibolone, enhancing its pharmacological properties while maintaining structural integrity .
3|A-Sulfooxy Tibolone has potential applications in various therapeutic areas:
- Hormone Replacement Therapy: It is primarily investigated for alleviating menopausal symptoms such as hot flashes and osteoporosis prevention.
- Bone Health: Its estrogenic effects contribute to maintaining bone density in postmenopausal women.
- Potential Cancer Therapeutics: Research is ongoing into its role in cancer prevention or treatment due to its selective receptor activity .
Interaction studies have shown that 3|A-Sulfooxy Tibolone interacts with various enzymes and receptors:
- Cytochrome P450 Enzymes: These enzymes are involved in the metabolism of tibolone and its metabolites, influencing their efficacy and safety profile.
- Sulfotransferases: These enzymes play a crucial role in the sulfation process, affecting the bioavailability of the compound .
- Estrogen Receptors: Interaction with estrogen receptors leads to tissue-selective actions that are beneficial for managing menopausal symptoms without stimulating breast tissue excessively .
Several compounds share structural or functional similarities with 3|A-Sulfooxy Tibolone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tibolone | Synthetic Steroid | Exhibits mixed estrogenic, progestogenic, and androgenic effects without sulfooxy modification. |
| Estrone Sodium Sulfate | Sulfated Steroid | Primarily used for estrogen replacement; lacks androgenic properties. |
| Sodium Equilin Sulfate | Sulfated Steroid | Similar to estrone but derived from equine sources; used for menopausal symptoms. |
| Raloxifene | Selective Estrogen Receptor Modulator | Primarily used for osteoporosis; selective for bone tissue without significant endometrial stimulation. |
3|A-Sulfooxy Tibolone is unique due to its specific sulfooxy modification that enhances solubility and alters receptor interactions compared to these similar compounds. Its ability to provide tissue-selective benefits while minimizing adverse effects makes it a promising candidate for further research in hormone therapy.








